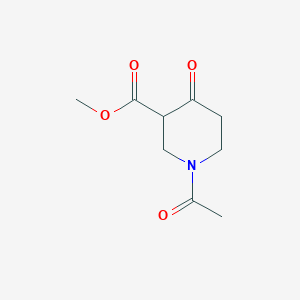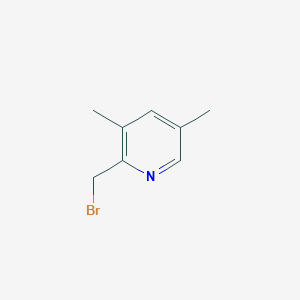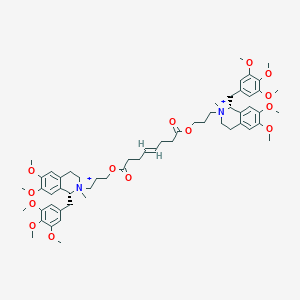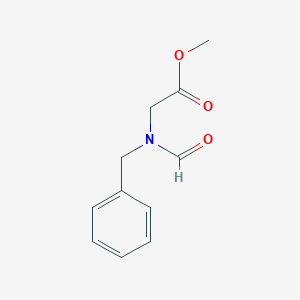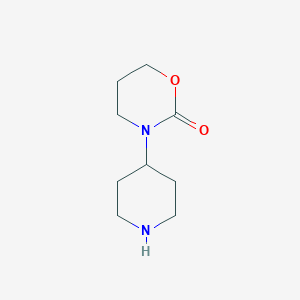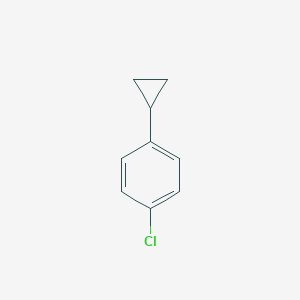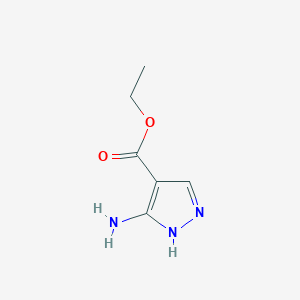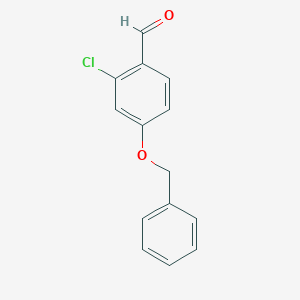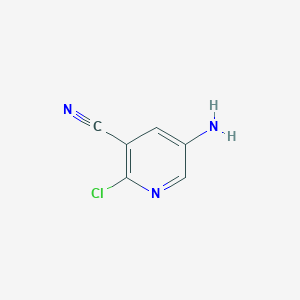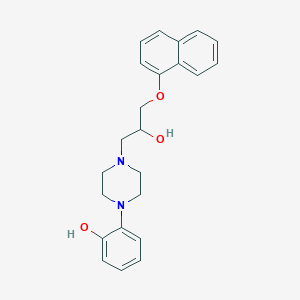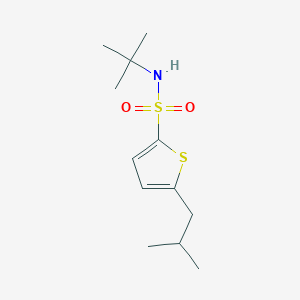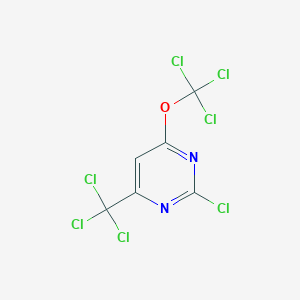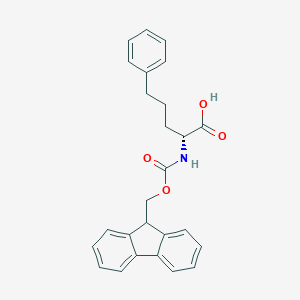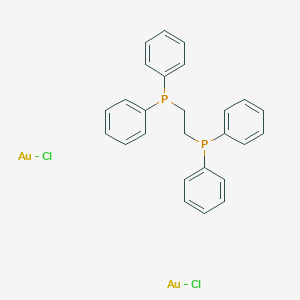
3,4-二乙基-1H-吡咯-2-甲醛
描述
Synthesis Analysis
Research has explored the synthesis and characterization of derivatives of pyrrole compounds, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used various spectroscopic analyses to confirm the product.Molecular Structure Analysis
The molecular formula of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is C7H9NO . Its average mass is 123.152 Da and its monoisotopic mass is 123.068413 Da .Chemical Reactions Analysis
The compound has been used in the field of catalysis and polymerization. For instance, Qiao, Ma, and Wang (2011) explored the use of pyrrole-based ligands, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde derivatives, in aluminum and zinc complexes.Physical And Chemical Properties Analysis
The molecular weight of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde is 123.15 g/mol . It is a solid substance .科学研究应用
1. 合成高核数单分子磁体
3,4-二乙基-1H-吡咯-2-甲醛已被用于合成高核数单分子磁体。Giannopoulos等人(2014年)的研究探讨了类似化合物1-甲基-1H-吡咯-2-甲醛肟作为配位带配合顺磁过渡金属离子。这导致了一个新的{Mn(III)25}类似桶状团簇展现出单分子磁性行为(Giannopoulos et al., 2014)。
2. 抗癌药物中间体的开发
与3,4-二乙基-1H-吡咯-2-甲醛相关的化合物1-(2-(哌啶-1-基)乙基)-1H-吡咯-2-甲醛已被确认为合成小分子抗癌药物的重要中间体。Wang等人(2017年)建立了这种化合物的快速合成方法,展示了其在药物开发中的潜力(Wang et al., 2017)。
3. 吡咯-2-甲醛衍生物的高效合成
吴等人(2018年)提出了一种合成吡咯-2-甲醛骨架的高效方法,这些骨架与3,4-二乙基-1H-吡咯-2-甲醛在结构上相似。他们的方法涉及氧化环化和Csp3-H到C═O氧化,为创造这些衍生物提供了可扩展的途径(Wu et al., 2018)。
4. 吡咯衍生物的多样合成
该化合物还被用于合成各种吡咯衍生物。Ni等人(2016年)开发了一种通过胺催化的级联环化和芳香化序列来制备噻吩和1H-吡咯产物的方法(Ni et al., 2016)。
5. 探索3-氟吡咯
对3-氟吡咯的研究,与3,4-二乙基-1H-吡咯-2-甲醛在结构上相关,为氟代吡咯的合成提供了见解。Surmont等人(2009年)描述了一种制备3-氟代吡咯的新方法,这可能对类似吡咯衍生物的合成和应用产生影响(Surmont et al., 2009)。
安全和危害
未来方向
属性
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWSUQOZBWQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326880 | |
| Record name | 3,4-diethyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
1006-26-4 | |
| Record name | 3,4-diethyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

